Cas no 95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate)

Benzyl 3-hydroxypyrrolidine-1-carboxylate structure
95656-88-5 structure
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5
C12H15NO3
221.252403497696
MFCD08061949
61795
560953

Benzyl 3-hydroxypyrrolidine-1-carboxylate Properties

Names and Identifiers

    • 3-Hydroxy-1-N-Cbz-pyrrolidine
    • BENZYL 3-HYDROXYPYRROLIDINE-1-CARBOXYLATE
    • 3-HYDROXY-PYRROLIDINE-1-CARBOXYLIC ACID BENZYL ESTER
    • N-CBZ-3-HYDROXYPYRROLIDINE
    • 1-Cbz-3-hydroxypyrrolidine
    • 1-Pyrrolidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester
    • 3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester
    • MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • N-(benzyloxycarbonyl)-3-pyrrolidinol
    • N-CBZ-3-hydroxy pyrrolidine
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate
    • N-CBZ-3-PYRROLIDINOL
    • 1-Cbz-3-hydroxy-pyrrolidine
    • 1-Pyrrolidinecarboxylicacid
    • Phenylmethyl 3-hydroxy-1-pyrrolidinecarboxylate (ACI)
    • N-Benzyloxycarbonyl-3-hydroxypyrrolidine
    • N-Benzyloxycarbonyl-3-pyrrolidinol
    • 1-CBZ-3-HYDROXYPYRROLIDINE
    • PB17468
    • SY002311
    • 1-PYRROLIDINECARBOXYLIC ACID, 3-HYDROXY-, PHENYLMETHYL ESTER
    • CS-W003459
    • SY002310
    • (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate
    • FS-2447
    • benzyl3-hydroxypyrrolidine-1-carboxylate
    • N-Cbz-3-hydroxypyrrolidine
    • AKOS012214203
    • Benzyl 3-hydroxy-1-pyrrolidinecarboxylate #
    • SCHEMBL492951
    • 95656-88-5
    • DB-024709
    • 3-Hydroxy-pyrrolidine-1-carboxylic acid, benzyl ester
    • AC-2599
    • (racemic)-N-carbobenzyloxy-3-pyrrolidinol
    • 3-hydroxypyrrolidine-1-carboxylic acid benzyl ester
    • N-benzyloxycarbonyl-3-hydroxypyrrolidine
    • PB13059
    • MFCD08061949
    • EN300-202981
    • DTXSID30913871
    • PB23556
    • 1-benzyloxycarbonyl-3-hydroxypyrrolidine
    • SY002312
    • 3-Hydroxy-pyrrolidine-1-carboxylic acid benzyl ester
    • J-524163
    • MFCD07368258
    • +Expand
    • MFCD08061949
    • MBLJFGOKYTZKMH-UHFFFAOYSA-N
    • 1S/C12H15NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • O=C(N1CC(O)CC1)OCC1C=CC=CC=1

Computed Properties

  • 221.10519334g/mol
  • 1
  • 3
  • 3
  • 221.10519334g/mol
  • 16
  • 238
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.1
  • 49.8

Experimental Properties

  • 1.32770
  • 49.77000
  • 1.589
  • 370.7°C at 760 mmHg
  • No data available
  • No data available
  • 178℃
  • No data avaiable
  • 1.1±0.1 g/cm3

Benzyl 3-hydroxypyrrolidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TCL-1g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
1g
$7.00 2024-04-19
A2B Chem LLC
AB77205-1g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
1g
$6.00 2024-07-18
Aaron
AR003TKX-1g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
1g
$5.00 2024-07-18
abcr
AB284220-5 g
3-Hydroxypyrrolidine-1-carboxylic acid benzyl ester, 95%; .
95656-88-5 95%
5g
€127.00 2023-04-26
Ambeed
A119384-1g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
1g
$8.0 2024-05-28
AstaTech
57602-5/G
N-CBZ-3-HYDROXYPYRROLIDINE
95656-88-5 96%
5g
$49 2023-09-16
Chemenu
CM109216-100g
benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95%
100g
$211 2021-08-06
Crysdot LLC
CD11003584-25g
Benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 95+%
25g
$119 2024-07-19
eNovation Chemicals LLC
D494518-25G
benzyl 3-hydroxypyrrolidine-1-carboxylate
95656-88-5 97%
25G
$120 2022-06-08
Fluorochem
049032-1g
N-Cbz-3-Hydroxypyrrolidine
95656-88-5 95%
1g
£10.00 2022-03-01

Benzyl 3-hydroxypyrrolidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Synthesis and biological studies of novel 2-aminoalkyl ethers as potential antiarrhythmic agents for the conversion of atrial fibrillation
Plouvier, Bertrand; Beatch, Gregory N.; Jung, Grace L.; Zolotoy, Alexander; Sheng, Tao; et al, Journal of Medicinal Chemistry, 2007, 50(12), 2818-2841

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 12 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate
Reference
Preparation of sulfonyl substituted (hetero)aromatic derivatives as RORγ inhibitors for treatment of autoimmune diseases
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 0 °C
1.2 45 min, 0 °C; 4 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7 - 8
Reference
Novel spiroheterocyclic compounds [morpholine-4-carboxylic acid amides of heterocyclic cyclohexylalanine and neopentylglycine derivatives and their analogs], useful as reversible inhibitors of cysteine proteases such as cathepsin S
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against Gram-positive organisms
Cooper, Curt S.; Klock, Pamela L.; Chu, Daniel T. W.; Hardy, Dwight J.; Swanson, Robert N.; et al, Journal of Medicinal Chemistry, 1992, 35(8), 1392-8

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ;  16 h, rt
Reference
Preparation of azabicyclic derivatives of indazoles, benzothiazoles, benzoisothiazoles, benzisoxazoles, pyrazolopyridines, isothiazolopyridines for therapeutic use as α7-nACh receptor activators
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of phenyl amino pyrimidine bicyclic compounds useful as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  rt; < 5 °C; 5 h, 25 °C
Reference
Design of wogonin-inspired selective cyclin-dependent kinase 9 (CDK9) inhibitors with potent in vitro and in vivo antitumor activity
Wang, Jubo; Li, Tinghan; Zhao, Tengteng; Wu, Tizhi; Liu, Chuang; et al, European Journal of Medicinal Chemistry, 2019, 178, 782-801

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  25 °C → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
Reference
Pyrazolo[1,5-a]pyrimidine compounds as protein kinase inhibitors and their preparation, pharmaceutical compositions and their use in the treatment of protein kinase-mediated diseases
, United States, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C; 10 min, 0 °C
1.2 60 min, 0 °C
Reference
Preparation of novel pyrazolopyrimidines as cyclin dependent kinase inhibitors
, United States, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  12 h, rt
Reference
Substituted pyridines as inhibitors of DNMT1 and their preparation
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
Reference
Preparation of substituted heterocyclyl amides as Rho-associated protein kinase inhibitor and their use for treating or preventing diseases mediated by the Rho-associated protein kinase
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 2 h, rt
Reference
Preparation of Rho-associated protein kinase inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  cooled; 2 h, rt
1.2 Solvents: Water ;  rt
Reference
Rho-associated protein kinase inhibitor, pharmaceutical composition containing rho-associated protein kinase inhibitor, preparation method and use of the pharmaceutical composition
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min
Reference
Preparation of 5-hydroxymethyloxazolidin-2-ones as antibacterials.
, United States, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran ;  0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium bisulfite Solvents: Diethyl ether ,  Water ;  15 min, rt
Reference
Preparation of oxazolidinones linked to quinolones or naphthyridinones as antibacterials.
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Dichloromethane ;  20 h, rt
Reference
Preparation of substituted azacycloalkanes β-secretase inhibitors for treating CNS condition
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  3 h, rt
Reference
Preparation of heterocyclic and aromatic ureas and amides as CEPT inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, -60 °C; -60 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of aminocyclohexyl ethers as ion channel modulating compounds and therapeutic uses thereof
, United States, , ,

Benzyl 3-hydroxypyrrolidine-1-carboxylate Raw materials

Benzyl 3-hydroxypyrrolidine-1-carboxylate Preparation Products

Benzyl 3-hydroxypyrrolidine-1-carboxylate Suppliers

SU ZHOU HONG CHUANG YI YAO Technology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95656-88-5)
ZHANG JING LI
18151128828
hc-sales@foxmail.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95656-88-5)
TANG SI LEI
15026964105
2881489226@qq.com

Benzyl 3-hydroxypyrrolidine-1-carboxylate Related Literature

95656-88-5 (Benzyl 3-hydroxypyrrolidine-1-carboxylate) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
A11164
99%
100g
374.0
atkchemica
(CAS:95656-88-5)Benzyl 3-hydroxypyrrolidine-1-carboxylate
CL8393
95%+
1g/5g/10g/100g
discuss personally